molecular formula C38H75NO3 B081842 Stearic monoethanolamide stearate CAS No. 14351-40-7

Stearic monoethanolamide stearate

Cat. No. B081842
CAS RN: 14351-40-7
M. Wt: 594 g/mol
InChI Key: ZAYHEMRDHPVMSC-UHFFFAOYSA-N
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Description

Stearic monoethanolamide stearate is a compound that falls under the category of other compounds . It is also known by its other name, 2-((1-Oxooctadecyl)amino)ethyl stearate . It is used as an emulsifier, pearlising, and thickening agent in soaps, deodorants, and cosmetics. It also acts as a foam stabilizer in laundry detergents .


Synthesis Analysis

The synthesis of Stearic monoethanolamide stearate involves the reaction of stearic acid with monoethanolamine . A more detailed synthesis process involves the esterification of ethylene glycol and stearic acid using a solid acid catalyst under microwave irradiation in a solvent-free system .


Molecular Structure Analysis

The molecular formula of Stearic monoethanolamide stearate is C38H75NO3 . The molecular structure of a similar compound, Monoethanolamine stearate, is available on ChemSpider .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Stearic monoethanolamide stearate is an esterification process . The reaction involves the conversion of stearic acid with an equimolar ratio of ethanolamine . The reaction process of all five esters was analyzed by the integral method, and the activation energy, pre-exponential factor, and kinetic model were obtained for the five esters .

Future Directions

The potential of stearic acid and lauric acid to be synthesized into fatty amide surfactants was observed using monoethanolamine and urea as an amine source . This suggests potential future directions in the development of new surfactants from renewable natural resources .

properties

IUPAC Name

2-(octadecanoylamino)ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(40)39-35-36-42-38(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHEMRDHPVMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051721
Record name 2-((1-Oxooctadecyl)amino)ethyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearic monoethanolamide stearate

CAS RN

14351-40-7
Record name Stearamide MEA Stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14351-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, 2-((1-oxooctadecyl)amino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014351407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((1-Oxooctadecyl)amino)ethyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1-oxooctadecyl)amino]ethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STEARIC MONOETHANOLAMIDE STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3WR6PEQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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